molecular formula C20H17BrN2O3 B11560510 3-(3-bromophenoxy)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide

3-(3-bromophenoxy)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide

Cat. No.: B11560510
M. Wt: 413.3 g/mol
InChI Key: LRVQSXHKLACCLZ-LPYMAVHISA-N
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Description

3-(3-bromophenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide is an organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromophenoxy group and a hydroxynaphthalenyl moiety connected through a hydrazide linkage, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Condensation Reactions: Aldehydes or ketones in the presence of acidic or basic catalysts.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Phenolic Derivatives: From nucleophilic substitution reactions.

    Hydrazones: From condensation reactions with aldehydes and ketones.

    Amines and Oxides: From reduction and oxidation reactions, respectively.

Mechanism of Action

The mechanism of action of 3-(3-bromophenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-bromophenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide stands out due to its unique combination of a bromophenoxy group and a hydroxynaphthalenyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C20H17BrN2O3

Molecular Weight

413.3 g/mol

IUPAC Name

3-(3-bromophenoxy)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]propanamide

InChI

InChI=1S/C20H17BrN2O3/c21-15-5-3-6-16(12-15)26-11-10-20(25)23-22-13-18-17-7-2-1-4-14(17)8-9-19(18)24/h1-9,12-13,24H,10-11H2,(H,23,25)/b22-13+

InChI Key

LRVQSXHKLACCLZ-LPYMAVHISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)CCOC3=CC(=CC=C3)Br)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)CCOC3=CC(=CC=C3)Br)O

Origin of Product

United States

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